molecular formula C14H12ClN3O2S B4282223 1-(3-Chloro-4-methylphenyl)-3-(3-nitrophenyl)thiourea

1-(3-Chloro-4-methylphenyl)-3-(3-nitrophenyl)thiourea

Cat. No.: B4282223
M. Wt: 321.8 g/mol
InChI Key: XGKJDQFIFYDWKJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of both chloro and nitro substituents on the phenyl rings, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-nitrophenyl)thiourea typically involves the reaction of 3-chloro-4-methylaniline with 3-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(3-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted by other nucleophiles.

    Hydrolysis: The thiourea moiety can be hydrolyzed to form corresponding amines and carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of amines and carbonyl compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3-nitrophenyl)thiourea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of chloro and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(3-nitrophenyl)thiourea
  • N-(4-methylphenyl)-N’-(3-nitrophenyl)thiourea
  • N-(3-chloro-4-methylphenyl)-N’-(4-nitrophenyl)thiourea

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-(3-nitrophenyl)thiourea is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and applications. The combination of these substituents can enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-5-6-11(8-13(9)15)17-14(21)16-10-3-2-4-12(7-10)18(19)20/h2-8H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKJDQFIFYDWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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